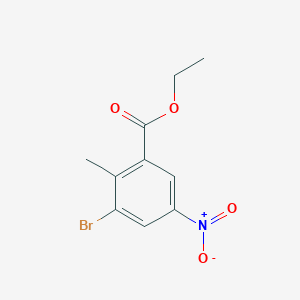
Ethyl 3-bromo-2-methyl-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid, featuring bromine, methyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-methyl-5-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine-containing reagent in the presence of a catalyst like iron(III) bromide.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., iron(III) bromide).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: Ethyl 3-amino-2-methyl-5-nitrobenzoate.
Oxidation: Ethyl 3-bromo-2-carboxy-5-nitrobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-2-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, while the bromine atom can participate in substitution reactions, altering the compound’s activity.
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-methyl-5-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-5-nitrobenzoate: Lacks the methyl group, which may affect its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially influencing its physical properties and reactivity.
Ethyl 3-bromo-2-methylbenzoate:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in determining chemical behavior and utility.
Propiedades
Fórmula molecular |
C10H10BrNO4 |
|---|---|
Peso molecular |
288.09 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(12(14)15)5-9(11)6(8)2/h4-5H,3H2,1-2H3 |
Clave InChI |
QINVBJZKLQZCRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


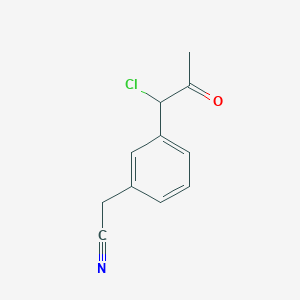

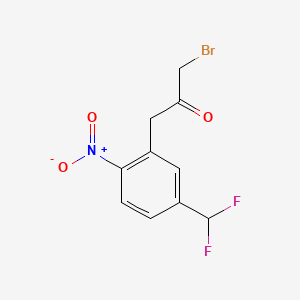
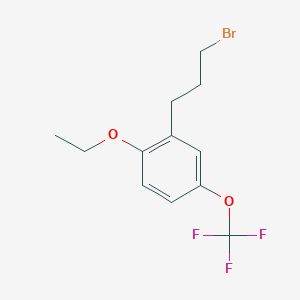
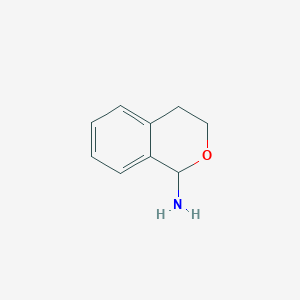
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
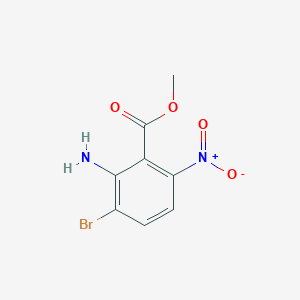
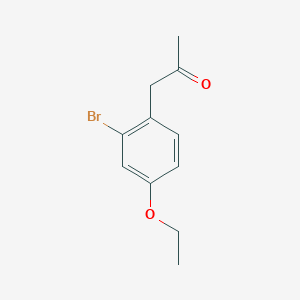


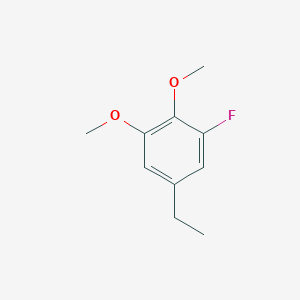
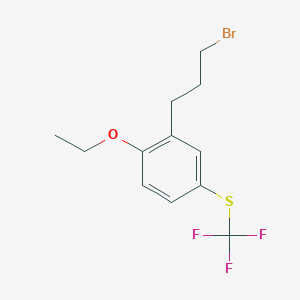
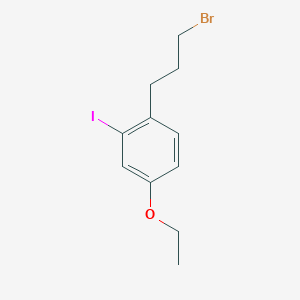
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
